

# A Technical Guide to tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate

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## Compound of Interest

Compound Name: *tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate*

Cat. No.: *B115788*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate, a chiral building block crucial in medicinal chemistry and pharmaceutical synthesis. This guide details its chemical identity, physicochemical properties, plausible synthetic routes, and relevant experimental protocols.

## Chemical Identity and Structure

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate is a carbamate-protected derivative of (1S,3S)-3-aminocyclopentanol. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule. Its specific stereochemistry makes it a valuable intermediate in the asymmetric synthesis of complex pharmaceutical agents.

IUPAC Name: tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate<sup>[1]</sup>

Chemical Structure:

Figure 1: 2D Structure of tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate.

## Physicochemical and Chemical Properties

The properties of this compound are summarized below. All data is computationally derived unless otherwise specified.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	154737-89-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	201.26 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	<chem>CC(C)(C)OC(=O)N[C@H]1CC-</chem> -INVALID-LINK--O	<a href="#">[1]</a>
InChI Key	SBUKINULYZANSP- YUMQZZPRSA-N	<a href="#">[1]</a>

Table 2: Computed Physicochemical Data

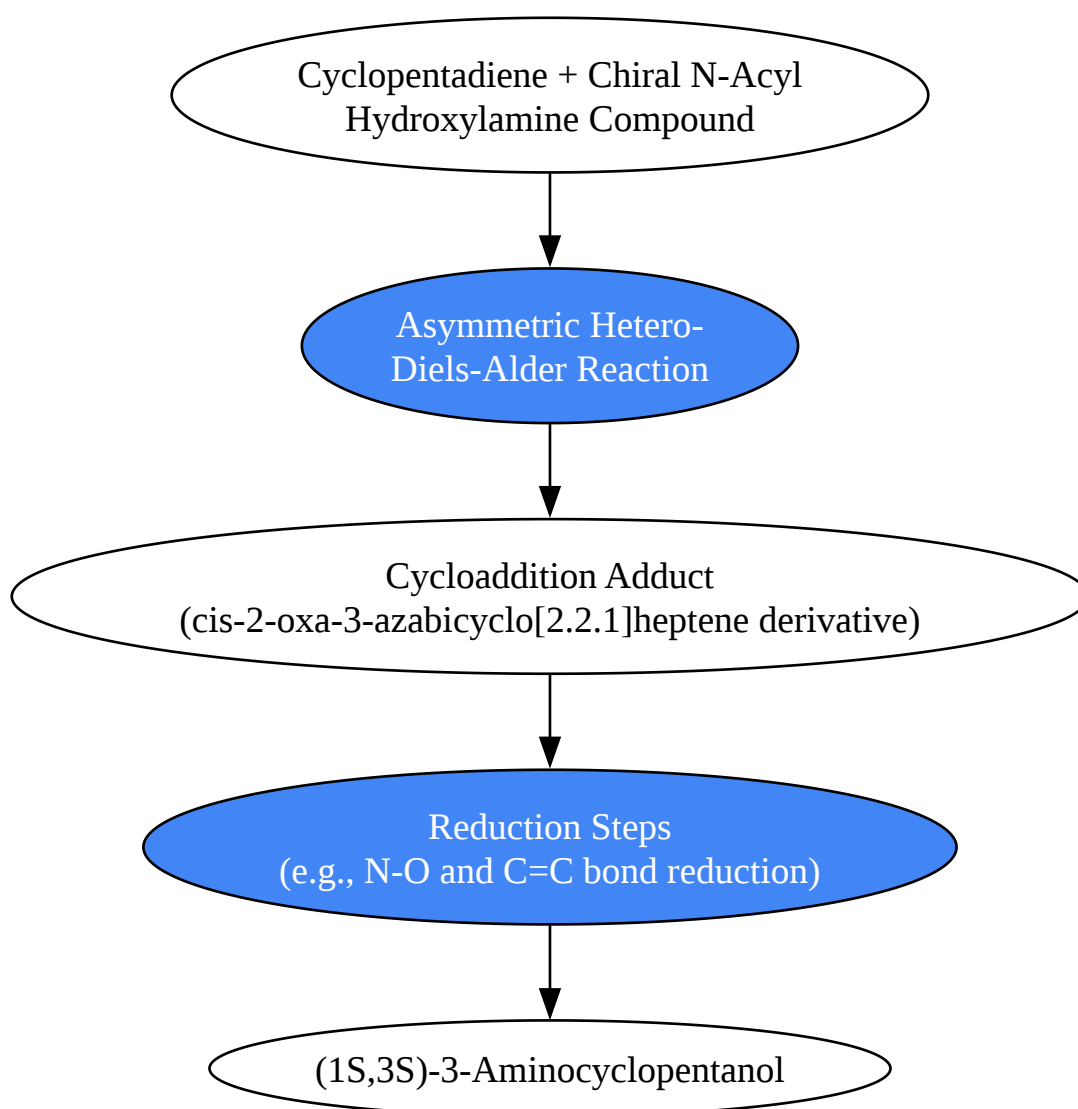
Property	Value	Source
XLogP3	1.2	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	58.6 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Donor Count	2	<a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[1]</a> <a href="#">[2]</a>
Rotatable Bond Count	2	<a href="#">[1]</a> <a href="#">[2]</a>
Exact Mass	201.13649347 Da	<a href="#">[1]</a>
Purity	≥95%	<a href="#">[2]</a>
Storage Conditions	Room temperature or 2-8°C, sealed in dry conditions.	<a href="#">[2]</a> <a href="#">[3]</a>

## Synthesis and Experimental Protocols

The synthesis of tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate is not directly detailed in the provided literature. However, a logical synthetic pathway can be constructed based on established methods for creating chiral aminocyclopentanol and their subsequent protection. The key precursor is (1S,3S)-3-aminocyclopentanol.

### Synthesis of (1S,3S)-3-Aminocyclopentanol Precursor

The synthesis of the enantiomerically pure aminocyclopentanol core is the most critical step. Methods for the related (1R,3S) isomer, a key intermediate for the antiviral drug Bictegravir, are well-documented and rely on asymmetric synthesis to establish the two chiral centers.[4][5] A common strategy involves an asymmetric hetero-Diels-Alder reaction.[5]



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Figure 3: Experimental workflow for the Boc-deprotection of the hydroxycyclopentyl carbamate.

## Applications in Drug Development

tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate is not typically used as a therapeutic agent itself. Instead, its value lies in its role as a chiral building block. The distinct spatial arrangement of its amine and hydroxyl groups, locked in a cyclopentyl ring, makes it an ideal starting point for synthesizing more complex molecules where stereochemistry is critical for biological activity. The carbamate serves as a stable protecting group, making the compound a versatile intermediate for multi-step syntheses of novel drug candidates.

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## References

- 1. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C<sub>10</sub>H<sub>19</sub>NO<sub>3</sub> | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 154737-89-0|tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 4. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
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